molecular formula C11H12ClNO B6277790 (7-methylquinolin-8-yl)methanol hydrochloride CAS No. 2763756-38-1

(7-methylquinolin-8-yl)methanol hydrochloride

Cat. No. B6277790
CAS RN: 2763756-38-1
M. Wt: 209.7
InChI Key:
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Description

(7-Methylquinolin-8-yl)methanol hydrochloride, also known as 7-Methylquinolin-8-ol hydrochloride, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 225.62 g/mol. 7-Methylquinolin-8-yl)methanol hydrochloride is a highly versatile compound with a range of applications in organic synthesis, as well as in biochemical and physiological processes.

Scientific Research Applications

(7-methylquinolin-8-yl)methanol hydrochlorideolin-8-yl)methanol hydrochloride has a range of applications in scientific research. It has been used in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds and the synthesis of various pharmaceuticals. It has also been used in the synthesis of a variety of fluorescent dyes, as well as in the synthesis of other organic compounds. Additionally, (7-methylquinolin-8-yl)methanol hydrochlorideolin-8-yl)methanol hydrochloride has been used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (7-methylquinolin-8-yl)methanol hydrochlorideolin-8-yl)methanol hydrochloride is not fully understood. However, it is believed to act as a catalyst for certain chemical reactions, such as the synthesis of heterocyclic compounds. It is also believed to act as a ligand for certain metal ions, such as copper, zinc, and iron.
Biochemical and Physiological Effects
The biochemical and physiological effects of (7-methylquinolin-8-yl)methanol hydrochlorideolin-8-yl)methanol hydrochloride are not fully understood. However, it has been suggested that it may have some effects on the metabolism of certain molecules, such as fatty acids and carbohydrates. Additionally, it has been suggested that it may have some effects on the expression of certain genes, as well as on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of (7-methylquinolin-8-yl)methanol hydrochlorideolin-8-yl)methanol hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of (7-methylquinolin-8-yl)methanol hydrochlorideolin-8-yl)methanol hydrochloride in laboratory experiments. It is a relatively weak acid, and it is not very soluble in water. Additionally, it is not very soluble in organic solvents, and it can be difficult to work with in certain reactions.

Future Directions

There are a number of potential future directions for the use of (7-methylquinolin-8-yl)methanol hydrochlorideolin-8-yl)methanol hydrochloride. It could be used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, pharmaceuticals, and fluorescent dyes. Additionally, it could be used in the synthesis of polymers and other materials. Finally, it could be used in the study of biochemical and physiological processes, such as metabolism and gene expression.

Synthesis Methods

(7-methylquinolin-8-yl)methanol hydrochlorideolin-8-yl)methanol hydrochloride can be synthesized by reacting 7-methylquinolin-8-ol with hydrochloric acid. This reaction produces a white crystalline solid that can be purified by recrystallization. The resulting compound is a white crystalline solid with a melting point of 162-164°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (7-methylquinolin-8-yl)methanol hydrochloride involves the conversion of 7-methylquinoline to the corresponding aldehyde, followed by reduction to the alcohol and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "7-methylquinoline", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "7-methylquinoline is reacted with an oxidizing agent, such as potassium permanganate, to form 7-methylquinoline-8-carboxaldehyde.", "The aldehyde is then reduced to the alcohol using sodium borohydride in methanol.", "The resulting (7-methylquinolin-8-yl)methanol is then reacted with hydrochloric acid to form the hydrochloride salt." ] }

CAS RN

2763756-38-1

Product Name

(7-methylquinolin-8-yl)methanol hydrochloride

Molecular Formula

C11H12ClNO

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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